molecular formula C42H70O12 B1674784 Leucasin CAS No. 140231-39-6

Leucasin

Cat. No. B1674784
M. Wt: 767 g/mol
InChI Key: HJPIQGMZMGIUBT-OIISAJIDSA-N
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Description

Leucasin is a novel flavonoid found in the leaves of Leucas aspera . It has been shown to exhibit strong antioxidant properties and is one of the active antimicrobial principles of Leucas aspera . It has been suggested that the antioxidant potency of leucasin could be the basis for its alleged health-promoting potential .


Synthesis Analysis

The synthesis of Leucasin involves the activity of certain enzymes. For instance, the LcFAD2 enzyme catalyzes the desaturation of both palmitoleic and oleic acids to form palmitolinoleic and linoleic acids respectively . The LcFAD3 enzyme catalyzes linoleic acid into α-linolenic acid .


Molecular Structure Analysis

The molecular structure of Leucasin includes several functional groups such as an OH group, carbonyl (C=O) group, and C=C, C–O, and aliphatic and aromatic CH groups .


Chemical Reactions Analysis

Leucasin exhibits strong radical-scavenging prospective as well as inhibition of lipid peroxidation at a concentration of 40 ppm . It also shows antimicrobial activity against Staphylococcus aureus .


Physical And Chemical Properties Analysis

Leucasin is a bioactive compound with strong antioxidant properties . It has been shown to exhibit strong radical-scavenging potential and strong inhibition of lipid peroxidation in a liposome model .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,3aR,5aR,5bR,7aR,11aR,13aR,13bR)-10-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O12/c1-20(2)21-11-13-39(5)15-16-41(7)22(28(21)39)9-10-27-40(6)17-23(45)35(38(3,4)26(40)12-14-42(27,41)8)54-37-34(32(49)30(47)25(19-44)52-37)53-36-33(50)31(48)29(46)24(18-43)51-36/h21-37,43-50H,1,9-19H2,2-8H3/t21-,22+,23?,24+,25+,26-,27?,28+,29+,30+,31-,32-,33+,34+,35?,36-,37-,39+,40-,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPIQGMZMGIUBT-OIISAJIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CCC4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC(C(C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930749
Record name 2-Hydroxylup-20(29)-en-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucasin

CAS RN

140231-39-6
Record name Leucasin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140231396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxylup-20(29)-en-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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